molecular formula C24H33N5O B11248933 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one

1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one

Cat. No.: B11248933
M. Wt: 407.6 g/mol
InChI Key: IADHLLUQSCLBRR-UHFFFAOYSA-N
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Description

1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry . The structure of this compound includes a pyridazinone core, a piperazine ring, and a cyclohexylpropanone moiety, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperazine ring, and the attachment of the cyclohexylpropanone group. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H33N5O

Molecular Weight

407.6 g/mol

IUPAC Name

1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-3-cyclohexylpropan-1-one

InChI

InChI=1S/C24H33N5O/c30-24(14-11-20-7-3-1-4-8-20)29-17-15-28(16-18-29)23-13-12-22(26-27-23)25-19-21-9-5-2-6-10-21/h2,5-6,9-10,12-13,20H,1,3-4,7-8,11,14-19H2,(H,25,26)

InChI Key

IADHLLUQSCLBRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4

Origin of Product

United States

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